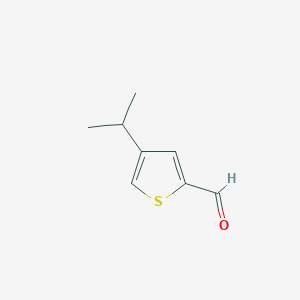
4-Isopropylthiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isopropylthiophene-2-carbaldehyde is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a carboxaldehyde group at the second position and an isopropyl group at the fourth position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylthiophene-2-carbaldehyde typically involves the formylation of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions
4-Isopropylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: AlCl3 as a catalyst for Friedel-Crafts alkylation.
Major Products
Oxidation: 2-Thiophenecarboxylic acid, 4-(1-methylethyl)-.
Reduction: 2-Thiophenemethanol, 4-(1-methylethyl)-.
Substitution: Various substituted thiophenes depending on the electrophile used.
科学研究应用
4-Isopropylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials.
作用机制
The mechanism of action of 4-Isopropylthiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the thiophene ring.
相似化合物的比较
Similar Compounds
2-Thiophenecarboxaldehyde: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Methyl-2-thiophenecarboxaldehyde: Contains a methyl group instead of an isopropyl group, which may affect its reactivity and physical properties.
5-Bromo-2-thiophenecarboxaldehyde: The presence of a bromine atom introduces additional reactivity, such as the ability to undergo halogen exchange reactions.
Uniqueness
4-Isopropylthiophene-2-carbaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and properties. The isopropyl group provides steric hindrance, influencing the compound’s behavior in chemical reactions and its interactions with biological targets.
属性
CAS 编号 |
163461-02-7 |
|---|---|
分子式 |
C8H10OS |
分子量 |
154.23 g/mol |
IUPAC 名称 |
4-propan-2-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H10OS/c1-6(2)7-3-8(4-9)10-5-7/h3-6H,1-2H3 |
InChI 键 |
XQJYJCWQRXGNMN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CSC(=C1)C=O |
规范 SMILES |
CC(C)C1=CSC(=C1)C=O |
同义词 |
2-Thiophenecarboxaldehyde, 4-(1-methylethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















